molecular formula C6H4BrN3S B1282997 6-Bromo-2-methylthiazolo[4,5-b]pyrazine CAS No. 87444-41-5

6-Bromo-2-methylthiazolo[4,5-b]pyrazine

Cat. No.: B1282997
CAS No.: 87444-41-5
M. Wt: 230.09 g/mol
InChI Key: CYGQNATXHJNJTD-UHFFFAOYSA-N
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Description

6-Bromo-2-methylthiazolo[4,5-b]pyrazine is an organic compound with the molecular formula C6H4BrN3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-methylthiazolo[4,5-b]pyrazine can be synthesized by reacting 2-methylthiazolo[4,5-b]pyrazine with hydrogen bromide (HBr). This reaction is typically carried out under basic conditions to increase the efficiency of the reaction . The reaction conditions involve maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as described above. Industrial production would involve optimizing reaction conditions, scaling up the reaction, and ensuring the purity and quality of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylthiazolo[4,5-b]pyrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Condensation: Weak amine bases are used in the presence of aldehydes for Knoevenagel condensation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-b]pyrazine derivatives, while condensation reactions can produce olefin-containing compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylthiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methylthiazolo[4,5-b]pyrazine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-bromo-2-methyl-[1,3]thiazolo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c1-3-9-5-6(11-3)10-4(7)2-8-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGQNATXHJNJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(N=C2S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557092
Record name 6-Bromo-2-methyl[1,3]thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87444-41-5
Record name 6-Bromo-2-methylthiazolo[4,5-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87444-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl[1,3]thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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